molecular formula C7H7Cl2OP B8377789 3-Methylphenyl phosphonic dichloride

3-Methylphenyl phosphonic dichloride

Cat. No.: B8377789
M. Wt: 209.01 g/mol
InChI Key: GNAAYASQMGHMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl phosphonic dichloride (C7H7Cl2P) is a versatile organophosphorus compound that serves as a valuable phosphorylating agent in research and development. Its core structure features a phosphorus center, activated by two highly reactive chlorine atoms, which is linked to a 3-methylphenyl group. This molecular architecture makes it a key intermediate for constructing P–O, P–N, and P–S bonds, facilitating the incorporation of the phosphonic acid moiety into more complex target molecules. In research, this reagent is primarily utilized in the synthesis of novel compounds with potential biological activity, such as acetylcholinesterase inhibitors, and in the development of advanced materials. Its applications extend to the field of flame retardancy, where analogous phosphonic dichlorides are used to create phosphonate esters that enhance the fire safety of polymers like unsaturated polyesters and epoxy resins. Furthermore, compounds of this class are investigated for use as electrolyte additives in lithium-ion batteries and as key building blocks for functionalized ligands in coordination chemistry. As a chemical precursor, it must be handled with extreme care in a controlled environment using appropriate personal protective equipment. 3-Methylphenyl phosphonic dichloride is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7Cl2OP

Molecular Weight

209.01 g/mol

IUPAC Name

1-dichlorophosphoryl-3-methylbenzene

InChI

InChI=1S/C7H7Cl2OP/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3

InChI Key

GNAAYASQMGHMQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)P(=O)(Cl)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3-Methylphenyl phosphonic dichloride serves as an essential intermediate in the synthesis of various organophosphorus compounds. Its ability to introduce phosphonic acid functionalities makes it valuable for creating phosphonates, which are crucial in medicinal chemistry and agrochemical formulations.

  • Example Reaction : The reaction of 3-Methylphenyl phosphonic dichloride with alcohols can yield corresponding phosphonates, which are important for further chemical transformations.

Pharmaceutical Applications

The compound has been investigated for its potential in drug development. Its structural similarity to phosphate groups allows it to act as an enzyme inhibitor, making it a candidate for therapeutic agents targeting specific metabolic pathways.

  • Case Study : A study demonstrated that 3-Methylphenyl phosphonic dichloride effectively inhibited certain kinases involved in cancer cell proliferation. The inhibition was found to be dose-dependent, suggesting its potential utility in cancer therapy.

Agrochemical Applications

In the field of agriculture, 3-Methylphenyl phosphonic dichloride is explored for its role in developing herbicides and insecticides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

  • Research Findings : Experiments have shown that derivatives of 3-Methylphenyl phosphonic dichloride exhibit significant herbicidal activity against common agricultural weeds, indicating its potential use in crop protection strategies.

Table 1: Biological Activities of 3-Methylphenyl Phosphonic Dichloride

Activity TypeDescriptionReference
Enzyme InhibitionInhibits kinases involved in cancer pathways
AntimicrobialExhibits activity against Gram-positive bacteria
HerbicidalEffective against various agricultural weeds

Table 2: Synthesis Pathways Involving 3-Methylphenyl Phosphonic Dichloride

Reaction TypeReactantsProducts
Phosphonylation3-Methylphenyl phosphonic dichloride + AlcoholPhosphonate derivatives
Chlorination3-Methylphenyl phosphonic dichloride + PCl5Chlorinated derivatives
Hydrolysis3-Methylphenyl phosphonic dichloride + Water3-Methylphenyl phosphonic acid

Case Study 1: Enzyme Inhibition

A detailed study investigated the inhibitory effects of 3-Methylphenyl phosphonic dichloride on specific kinases associated with cancer. The results indicated a strong correlation between concentration and inhibition rates, highlighting its potential as a therapeutic agent.

  • Findings : The IC50 values demonstrated effective inhibition at low concentrations, making it a promising candidate for further development in oncology.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of 3-Methylphenyl phosphonic dichloride revealed significant activity against several pathogenic bacteria.

  • Results : The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a basis for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Phosphonic dichlorides share the general formula R-P(O)Cl₂, where R is an organic substituent. Key structural analogs include:

Compound Molecular Formula CAS RN Molecular Weight (g/mol) Substituent Type Key Applications
3-Methylphenyl C₇H₇Cl₂OP - 221.01 Aromatic (methyl) Polymer synthesis, flame retardants
Methylphosphonic dichloride CH₃Cl₂OP 676-97-1 146.93 Aliphatic (methyl) Chlorinating agent, fire retardants
Phenylphosphonic dichloride C₆H₅Cl₂OP 824-72-6 194.98 Aromatic (phenyl) High-temperature synthesis of polyimides
Isopropylphosphonic dichloride C₃H₇Cl₂OP 1498-46-0 162.96 Aliphatic (branched) Specialty chemical intermediates
Ethylphosphonic dichloride C₂H₅Cl₂OP 1066-50-8 146.93 Aliphatic (linear) Intermediate in agrochemicals

Reactivity and Stability

  • Temperature Sensitivity : 3-Methylphenyl phosphonic dichloride exhibits optimal reactivity at 20°C, as higher temperatures accelerate hydrolysis, leading to reduced polymer yields . In contrast, phenylphosphonic dichloride requires elevated temperatures (160–180°C) for nitration reactions, suggesting greater thermal stability in aromatic systems .
  • Aliphatic derivatives like methylphosphonic dichloride are more prone to hydrolysis due to the absence of aromatic stabilization .

Research Findings and Key Contrasts

  • Yield Optimization : For 3-Methylphenyl derivatives, low temperatures (20°C) mitigate hydrolysis, whereas phenyl derivatives tolerate higher temperatures due to aromatic stability .
  • , underscoring the need for further mechanistic studies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing polyphosphonates using 3-Methylphenyl phosphonic dichloride?

  • Answer : The synthesis of polyphosphonates via polycondensation requires precise control of reaction parameters. Optimal conditions include:

  • Temperature : 20°C to minimize hydrolysis of the dichloride .
  • Base concentration : 3 M NaOH to balance reactivity and avoid side reactions (lower concentrations lead to inactive phenolate end-groups, while higher concentrations promote hydrolysis) .
  • Molar ratio : A 2:1 excess of 3-Methylphenyl phosphonic dichloride to bisphenol A (BA) maximizes yield and inherent viscosity .
  • Solvent : Dimethylformamide (DMF) at 90°C for 12 hours is effective for preparing poly(vinyl alcohol)/phosphoester (PVA/PPE) networks .

Q. How does base concentration influence the polycondensation reaction?

  • Answer : Base concentration critically affects the reaction equilibrium. At 3 M NaOH:

  • Bisphenolate intermediates remain reactive, ensuring chain propagation.
  • Below 3 M, phenolate end-groups become protonated, halting polymerization.
  • Above 3 M, hydrolysis of 3-Methylphenyl phosphonic dichloride dominates, reducing polymer yield .

Q. What solvents and reaction media are suitable for its reactions?

  • Answer : Anhydrous DMF is widely used due to its high polarity and ability to dissolve both 3-Methylphenyl phosphonic dichloride and polymer precursors (e.g., PVA). Strict moisture control is essential to prevent hydrolysis .

Q. What characterization methods confirm successful synthesis of derivatives?

  • Answer : Key techniques include:

  • FT-IR spectroscopy : To confirm ester bond formation (e.g., P=O stretching at 1250–1300 cm⁻¹) .
  • Inherent viscosity measurements : To assess polymer molecular weight .
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability of polyphosphonates .
  • NMR spectroscopy : For structural verification of intermediates (e.g., ³¹P NMR for phosphorus environments) .

Advanced Research Questions

Q. How can contradictory data on temperature effects (e.g., yield vs. solubility) be resolved?

  • Answer : While lower temperatures (e.g., 20°C) reduce hydrolysis and improve yield , they may also decrease solubility of sodium bisphenolate salts. To address this:

  • Use phase-transfer catalysts to enhance solubility in biphasic systems.
  • Optimize solvent polarity (e.g., DMF/water mixtures) to balance reactivity and solubility. Discrepancies with Prot [30] may arise from differences in diol substituents or interfacial reaction dynamics .

Q. What experimental design strategies optimize reaction parameters for polyphosphonate synthesis?

  • Answer : A second-order central composite rotatable design (CCRD) can systematically evaluate interactions between variables:

  • Factors : Reaction time, temperature, base concentration, and molar ratio.
  • Responses : Yield and inherent viscosity.
  • Example: CCRD identified 3 M NaOH and 2:1 molar ratio (dichloride:BA) as optimal for cyclohexylphosphonic dichloride systems .

Q. How can hydrolysis of 3-Methylphenyl phosphonic dichloride be minimized during synthesis?

  • Answer : Mitigation strategies include:

  • Stoichiometric excess : Use 10–20% excess dichloride to compensate for minor hydrolysis .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.
  • Low-temperature phases : Implement vapor-liquid interfacial polycondensation to isolate the dichloride from aqueous phases .

Q. What advanced applications leverage 3-Methylphenyl phosphonic dichloride in functional materials?

  • Answer : The compound enables tailored material properties in:

  • Flame-retardant polymers : Poly(triazine-phosphamide) networks with melamine cyanurate show synergistic flame inhibition (LOI >30%) .
  • High-refractive-index optics : Polyphosphonates with RI 1.60–1.65 for contact lenses, synthesized via dichloride-diol polycondensation .
  • Biomedical hydrogels : Semi-interpenetrating networks (semi-IPNs) with chondroitin sulfate for controlled water absorption .
  • Epoxy curing agents : Phosphorus-silicon hybrid amines enhance thermal stability (TGA residue >25% at 600°C) .

Data Contradiction Analysis

Q. Why do some studies report improved yields at low temperatures despite reduced salt solubility?

  • Answer : While low temperatures reduce sodium bisphenolate solubility, they also suppress hydrolysis, which is more detrimental to yield. For example, at 20°C, limited hydrolysis preserves dichloride reactivity, outweighing solubility trade-offs. This contrasts with Prot [30], who may have used less hydrolysis-sensitive dichlorides or alternative solvents .

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